4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2034222-59-6
VCID: VC6265629
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.

Description |
4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole class of molecules. It is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology due to its bioactive properties. Key Features:
Synthesis and CharacterizationThe synthesis of 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reactions and assess product purity. Synthesis Steps:
Mechanism of Action and Biological ActivityThe mechanism of action involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, which is essential for its bioactivity. Biological Applications:
Potential Applications in Scientific Research4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide has several potential applications in scientific research, particularly in medicinal chemistry and pharmacology. Its bioactive properties make it a candidate for further studies in drug development. Comparison with Similar Compounds: |
---|---|
CAS No. | 2034222-59-6 |
Product Name | 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide |
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.4 |
IUPAC Name | 4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) |
Standard InChIKey | JGABLYCLRPADDD-HAQNSBGRSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Solubility | not available |
PubChem Compound | 91625969 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume